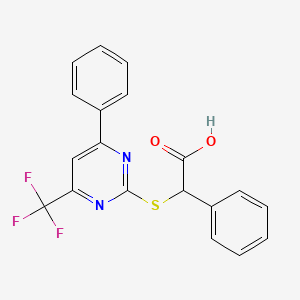
alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid is a complex organic compound featuring a pyrimidine ring substituted with phenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol with phenylacetic acid under specific conditions to form the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds share a similar pyrimidine core but differ in their substituents and overall structure.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
What sets 2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid apart is its unique combination of a pyrimidine ring with phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid, also known by its CAS number 107072-32-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its molecular properties, mechanisms of action, and relevant case studies.
Molecular Properties
The molecular formula for this compound is C19H13F3N2O2S with a molar mass of approximately 390.38 g/mol. The structure features a pyrimidine ring substituted with a trifluoromethyl group and a phenyl-thio linkage, which is critical for its biological interactions.
Research indicates that compounds containing pyrimidine scaffolds exhibit diverse biological activities, including:
- Antimicrobial Activity : Pyrimidine derivatives have been shown to possess significant antimicrobial properties, making them potential candidates for treating infections .
- Anti-inflammatory Effects : These compounds also demonstrate anti-inflammatory activities, which can be beneficial in treating conditions characterized by chronic inflammation .
- Cancer Therapeutics : Pyrimidine-based compounds are explored as inhibitors of lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. Inhibiting hLDHA can lead to reduced tumor growth and improved patient outcomes in various cancers .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Studies : A study on novel pyrimidine derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Cancer Research : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines. The IC50 values indicated potent activity at low concentrations, suggesting strong potential for development as an anticancer agent .
- Inflammation Models : Experimental models of inflammation showed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent .
Properties
CAS No. |
107072-32-2 |
|---|---|
Molecular Formula |
C19H13F3N2O2S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-phenyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C19H13F3N2O2S/c20-19(21,22)15-11-14(12-7-3-1-4-8-12)23-18(24-15)27-16(17(25)26)13-9-5-2-6-10-13/h1-11,16H,(H,25,26) |
InChI Key |
AQEVAFZLDGPQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SC(C3=CC=CC=C3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















